N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
The compound “N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperidine ring, and a tosyl group . Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic methods, including IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Mechanism of Action
Target of Action
The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, also known as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in inflammation and bacterial cell wall synthesis. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation . By inhibiting DprE1, it disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Pharmacokinetics
Adme prediction studies suggest that benzothiazole derivatives may possess good pharmacokinetic profiles . This implies that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability and efficacy.
Result of Action
The compound’s action results in the reduction of inflammation and the inhibition of Mycobacterium tuberculosis growth. In the context of inflammation, the compound’s COX-inhibitory activity leads to a decrease in prostaglandin production, thereby reducing inflammation . In the context of tuberculosis, the compound’s inhibitory effect on DprE1 leads to the disruption of the bacterium’s cell wall synthesis, resulting in the bacterium’s death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-20-16(3)12-15(2)13-19(20)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGKQRRUUVTRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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